molecular formula C14H10Cl2N4S B2441451 6-(2,6-Dichlorophenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7-amine CAS No. 179343-52-3

6-(2,6-Dichlorophenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7-amine

Cat. No. B2441451
CAS RN: 179343-52-3
M. Wt: 337.22
InChI Key: YALPLUAZYZHUDY-UHFFFAOYSA-N
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Description

6-(2,6-Dichlorophenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7-amine is a compound that has been widely studied for its potential therapeutic applications. This compound belongs to the family of pyrido[2,3-d]pyrimidines, which have been shown to possess a wide range of biological activities. In

Scientific Research Applications

Antiproliferative Applications

6-(2,6-Dichlorophenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7-amine and its derivatives have been studied extensively for their antiproliferative effects. A study synthesized various pyrimido[1,6-a]thieno[2,3-d]pyrimidin-4-ones and found that their antiproliferative activity on human breast cancer (MCF-7) and mouse fibroblast (L929) cell lines was structural, concentration, and time-dependent. Some compounds induced apoptotic cell death, suggesting potential for cancer treatment (Atapour-Mashhad et al., 2017).

Antimicrobial Applications

Another study focused on the synthesis of new pyrimido[4,5-b]-quinoline and pyrido[2,3-d]pyrimidine derivatives, demonstrating that some synthesized derivatives exhibited antibacterial and antifungal activities. This suggests the potential of these compounds in developing new antimicrobial agents (El-Gazzar et al., 2008).

Fungicidal Applications

Compounds related to 6-(2,6-Dichlorophenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7-amine have also been noted for their fungicidal properties. The methyl esters of certain pyrimidin-6-yl amino acids and 4,5-diaminopyrrolo[2,3-d]pyrimidine-6-carboxylic acids, synthesized through a series of reactions, have shown fungicidal characteristics, indicating potential applications in agriculture or antifungal drug development (Тумкявичюс et al., 2013).

Structural and Inhibitory Applications

The compound and its analogs have been studied for their structure and inhibitory activity. For instance, 7-substituted 3-(2,6-dichlorophenyl)-1,6-naphthyridin-2(1H)-ones, structurally similar to 6-(2,6-Dichlorophenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7-amine, were found to be potent inhibitors of protein tyrosine kinases, with selectivity for c-Src, indicating potential therapeutic uses in conditions where protein kinase inhibition is beneficial (Thompson et al., 2000).

properties

IUPAC Name

6-(2,6-dichlorophenyl)-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N4S/c1-21-14-18-6-7-5-8(12(17)19-13(7)20-14)11-9(15)3-2-4-10(11)16/h2-6H,1H3,(H2,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YALPLUAZYZHUDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=NC(=C(C=C2C=N1)C3=C(C=CC=C3Cl)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2,6-Dichlorophenyl)-2-(methylthio)pyrido[2,3-d]pyrimidin-7-amine

Synthesis routes and methods

Procedure details

Into a solution of 2,6-dichlorophenylacetonitrile (0.55 g) in dimethylformamide (5 mL) was added one equivalent of 60% sodium hydride suspension (0.12 g). After 10 minutes, 4-amino-2-methylsulfanyl-pyrimidine-5-carbaldehyde (0.50 g) obtained from Example 76 was added. After stirring overnight at room temperature, the reaction was quenched with water. The aqueous solution was acidified with 1N hydrochloric acid to a pH of 7 and extracted several times with dichloromethane. The combined dichloromethane layers were washed with saturated sodium chloride, dried with magnesium sulfate, and concentrated in vacuo. Chromatography of this residue down silica gel with ethyl acetate:hexane (2:1) gave 0.32 g of the title compound, CIMS (1% NH3 in CH4): 365=M+ +C2H5, 337=M+ +H (Base), 336=M+.
Quantity
0.55 g
Type
reactant
Reaction Step One
Quantity
0.12 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two

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